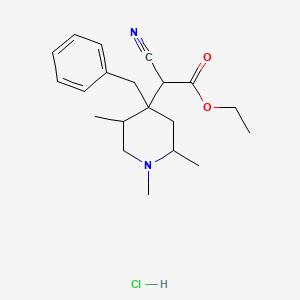![molecular formula C16H25NO5 B5219245 N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate, also known as DMPEA-BuN, is a novel psychoactive substance that has gained popularity in recent years due to its potential therapeutic effects. This compound belongs to the family of phenethylamines and has been found to exhibit significant binding affinity for various receptors in the brain, including the serotonin 5-HT2A receptor.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate is not yet fully understood, but it is believed to act primarily as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the primary target of many psychedelic compounds. N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been found to exhibit similar effects to other psychedelics, such as LSD and psilocybin, but with a milder and shorter-lasting profile.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been found to exhibit a range of biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, as well as changes in brain activity patterns. The compound has also been found to increase neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate for lab experiments is its relatively mild and short-lasting effects compared to other psychedelics. This makes it easier to study in animal models, as well as in human subjects. However, the compound is still relatively new and there is limited information available on its safety profile and potential side effects.
Direcciones Futuras
There are several areas of future research that could be explored with N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate. One potential direction is to investigate its potential use as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and addiction. Another area of interest is its potential use as a tool for studying the serotonin system and its role in various brain functions. Additionally, further research is needed to fully understand the safety profile and potential side effects of the compound.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with butylamine to form the final product, N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate. The compound is typically obtained as an oxalate salt, which is more stable and easier to handle than the free base.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been the subject of several scientific studies in recent years. One of the primary areas of research has been its potential use as a treatment for various psychiatric disorders, including depression and anxiety. The compound has been found to exhibit antidepressant and anxiolytic effects in animal models, and preliminary studies in humans have shown promising results.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-8-15-9-10-16-14-7-6-12(2)13(3)11-14;3-1(4)2(5)6/h6-7,11,15H,4-5,8-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGBRDASSJUOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)


![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)